15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid

Catalog No.
S544692
CAS No.
756525-91-4
M.F
C16H31NO8
M. Wt
365.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic aci...

CAS Number

756525-91-4

Product Name

15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid

IUPAC Name

3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C16H31NO8

Molecular Weight

365.42 g/mol

InChI

InChI=1S/C16H31NO8/c1-16(2,3)25-15(20)17-5-7-22-9-11-24-13-12-23-10-8-21-6-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

YEIYIPDFZMLJQH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

t-Boc-N-amido-PEG4-acid

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)O

Description

The exact mass of the compound 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid is 365.205 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Peptide Synthesis

15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid, also known as Boc-PEG4-acid, is a valuable building block in peptide synthesis. The "Boc" group refers to tert-butyloxycarbonyl, a protecting group for the amino group of the molecule. The "PEG4" segment represents a polyethylene glycol chain with four ether linkages (CH2-CH2-O). The terminal carboxylic acid group allows this molecule to be coupled to another amino acid or peptide fragment during chain elongation in solid-phase peptide synthesis (SPPS) []. This technique is crucial for the production of peptides with specific amino acid sequences for various research applications [].

Here, the Boc group ensures the amino group remains unreactive until desired for coupling, while the PEG4 spacer introduces a hydrophilic chain to the peptide. This spacer can influence the solubility, stability, and biological properties of the final peptide product [].

Bioconjugation

-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid can be employed for bioconjugation, a technique linking biological molecules like proteins, peptides, or antibodies to other molecules like drugs, imaging agents, or nanoparticles. The Boc group can be selectively removed to reveal a free amino group for conjugation with another biomolecule using appropriate chemistry. The PEG4 spacer in this molecule offers several advantages for bioconjugation:

  • Improved water solubility: PEGylation, the addition of PEG chains, enhances the water solubility of biomolecules, making them more biocompatible and easier to handle in aqueous environments.
  • Reduced immunogenicity: PEG chains can shield the conjugated biomolecule from the immune system, potentially minimizing unwanted immune responses [].
  • Increased stability: The PEG spacer can improve the stability of the bioconjugate in biological fluids, extending its circulation time in vivo.

Drug Delivery

The properties of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid make it potentially useful in drug delivery applications. The PEG spacer can be used to create PEGylated prodrugs, where a therapeutic agent is attached via the Boc-protected amino group. The Boc group can be cleaved under specific conditions to release the active drug molecule []. The PEG portion can offer benefits like:

  • Enhanced delivery: PEGylation can improve drug delivery by promoting passive targeting, where the increased size and hydrophilicity of the drug conjugate prevent rapid renal clearance and allow for better accumulation at the desired site.
  • Reduced toxicity: PEGylation can mask the toxic functionalities of a drug molecule, potentially reducing side effects [].

15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid is a synthetic compound characterized by its unique structure and functional groups. It features a tetraoxapentadecanoic acid backbone with a tert-butyloxycarbonyl (Boc) protecting group on the amino group. This compound is represented by the molecular formula C16H31NO8 and has a molecular weight of 365.42 g/mol. It is primarily utilized in biochemical research, particularly in proteomics and drug development, due to its ability to modify biomolecules and enhance solubility in biological systems .

As a linker molecule, 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid likely does not have a specific mechanism of action within biological systems. Its primary function is to connect two molecules of interest, potentially influencing their spatial orientation or overall properties [].

The chemical reactivity of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid is largely influenced by its functional groups. The Boc group can be removed under acidic conditions, allowing the amino group to participate in further reactions such as:

  • Amide Bond Formation: The free amino group can react with carboxylic acids to form amides.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of reactive functional groups .

The synthesis of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid typically involves the following steps:

  • Preparation of Tetraoxapentadecanoic Acid: The core structure is synthesized through multistep organic reactions involving diols and carboxylic acids.
  • Boc Protection: The amino group is protected using tert-butyloxycarbonyl chloride in the presence of a base to yield the Boc-protected derivative.
  • Purification: The final product is purified through techniques such as chromatography to achieve high purity levels suitable for research applications .

15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid finds applications in various fields:

  • Drug Development: Its ability to enhance solubility makes it valuable in formulating pharmaceutical compounds.
  • Bioconjugation: Used for attaching biomolecules to surfaces or other molecules in proteomics research.
  • Peptide Synthesis: Serves as a building block for creating complex peptides due to its reactive functional groups .

Several compounds share structural similarities with 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4,7,10-trioxa-1-undecanoic acidC11H22O3Shorter alkyl chain; used in surfactants
2-(Boc-amino)ethyl acetateC6H11NO2Contains an acetate group; used in organic synthesis
Polyethylene glycol derivativesCnH2n+2OLonger chains; used widely in drug delivery systems

Uniqueness of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid: This compound stands out due to its tetraoxapentadecanoic backbone combined with the Boc protection strategy. Its specific structural features allow for versatile applications in biochemistry and medicinal chemistry that may not be achievable with other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.2

Exact Mass

365.205

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid 1-(1,1-dimethylethyl) ester

Dates

Modify: 2023-08-15
1: Zhang P, Huang Y, Liu H, Marquez RT, Lu J, Zhao W, Zhang X, Gao X, Li J, Venkataramanan R, Xu L, Li S. A PEG-Fmoc conjugate as a nanocarrier for paclitaxel. Biomaterials. 2014 Aug;35(25):7146-56. doi: 10.1016/j.biomaterials.2014.04.108. Epub 2014 May 22. PubMed PMID: 24856103; PubMed Central PMCID: PMC4102141.
2: Salmaso S, Bersani S, Scomparin A, Mastrotto F, Scherpfer R, Tonon G, Caliceti P. Tailored PEG for rh-G-CSF analogue site-specific conjugation. Bioconjug Chem. 2009 Jun;20(6):1179-85. doi: 10.1021/bc9000432. PubMed PMID: 19469471.

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